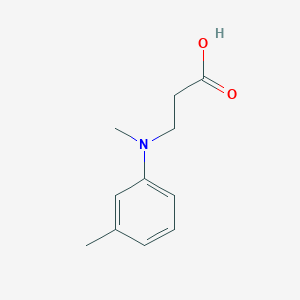

3-(Methyl-m-tolyl-amino)-propionic acid

Description

Significance of β-Amino Acid Derivatives in Chemical Research

β-Amino acid derivatives are of considerable interest in various fields of chemical research, primarily due to their unique structural features that differentiate them from their α-amino acid counterparts. Their incorporation into peptides can induce specific secondary structures and enhance resistance to enzymatic degradation, a valuable attribute in the design of peptidomimetics with improved pharmacokinetic profiles. acs.org

These derivatives serve as crucial building blocks in the synthesis of a variety of biologically active molecules. For instance, N-aryl-β-alanine derivatives have been investigated for their potential as anticancer agents. researchgate.net They are also key intermediates in the preparation of heterocyclic compounds, which are prevalent in many pharmaceuticals. researchgate.net The functionalization of β-amino acids allows for the fine-tuning of their physicochemical properties, such as solubility and lipophilicity, which is critical in drug discovery and materials science. nih.gov Furthermore, the development of novel synthetic methodologies for creating these derivatives, including biocatalytic and polymerization techniques, continues to expand their accessibility and utility in research. chinesechemsoc.orgnih.gov

Current Research Landscape for 3-(Methyl-m-tolyl-amino)-propionic Acid and Analogues

The specific compound, this compound, is a distinct molecule within the N-substituted β-aminopropionic acid family. While detailed, peer-reviewed research focusing exclusively on this compound is limited in publicly accessible literature, its structural components—a β-alanine core, a methyl group, and a meta-tolyl group on the nitrogen—suggest potential areas of scientific interest based on the activities of its analogues.

Research on closely related N-aryl-β-alanine derivatives has shown a range of biological activities, including antimicrobial and anticancer properties. researchgate.net The substitution pattern on the aromatic ring and the nature of the N-substituent are known to significantly influence the biological efficacy of these compounds.

The synthesis of N-substituted β-amino acids is an active area of research. General methods for preparing N-aryl-β-alanines often involve the Michael addition of an aniline (B41778) derivative to an acrylic acid derivative. For this compound, this would conceptually involve the reaction of N-methyl-m-toluidine with acrylic acid or its esters.

While specific experimental data for this compound is not widely published, its chemical properties can be inferred from its structure and from data available for similar compounds. The presence of both a carboxylic acid and a tertiary amine group makes it an amphoteric molecule. The tolyl group imparts lipophilicity, which may influence its solubility and interaction with biological membranes.

The table below provides available data for this compound and a closely related analogue.

| Property | This compound | 3-Amino-3-m-tolyl-propionic acid |

|---|---|---|

| CAS Number | 944887-18-7 ktu.edu | 68208-17-3 chembk.com |

| Molecular Formula | C₁₁H₁₅NO₂ ktu.edu | C₁₀H₁₃NO₂ chembk.com |

| Molecular Weight | 193.25 g/mol ktu.edu | 179.22 g/mol chembk.com |

| Appearance | Data not available | White crystalline powder chembk.com |

| Melting Point | Data not available | 210-212 °C chembk.com |

| Boiling Point | Data not available | 322.3 °C at 760 mmHg chembk.com |

| Density | Data not available | 1.163 g/cm³ chembk.com |

The lack of extensive research on this compound itself presents an opportunity for future investigations into its synthesis, characterization, and potential applications, building upon the established significance of the broader class of N-substituted β-aminopropionic acids.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(N,3-dimethylanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9-4-3-5-10(8-9)12(2)7-6-11(13)14/h3-5,8H,6-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVDFWYOQCMVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl M Tolyl Amino Propionic Acid

Conventional Chemical Synthesis Routes

Conventional synthesis of 3-(Methyl-m-tolyl-amino)-propionic acid relies on established organic chemistry reactions. These methods are often robust and scalable, though they may require harsh conditions and lack stereocontrol unless chiral auxiliaries are employed.

Michael Addition Approaches to β-Amino Esters and Subsequent Derivatization

A primary and direct route to the carbon backbone of β-amino acids is the aza-Michael addition. This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. For the synthesis of the target molecule, this typically involves reacting N-methyl-m-toluidine with an acrylic acid ester, such as methyl acrylate.

The reaction is often catalyzed by a base or can proceed thermally. Modern protocols may utilize microwave irradiation to significantly reduce reaction times and improve yields. nih.govnih.gov The initial product is the corresponding β-amino ester, methyl 3-(methyl-m-tolyl-amino)-propanoate. This intermediate is then subjected to hydrolysis, typically under acidic or basic conditions, to cleave the ester group and yield the final carboxylic acid product. A patent describes a similar two-step process where an amine is first reacted with an acrylate in a Michael addition, followed by further modification and hydrolysis. google.com

Table 1: Michael Addition of Amines to Acrylates

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine + Methyl Methacrylate | Microwave (115-130°C), Solvent-free | Methyl 3-(benzylamino)-2-methylpropanoate | 97% | nih.gov |

| (S)-α-methylbenzylamine + Methyl Acrylate | Microwave (80°C), Methanol | Methyl N-α-Methylbenzylaminopropanoate | 95% | researchgate.net |

| Benzylamine + Methyl 3-(4-nitrophenyl)acrylate | DBU, Microwave (75°C), Solvent-free | (rac)-methyl 3-(benzylamino)-3-(4-nitrophenyl)propanoate | 32% | mdpi.com |

Direct Alkylation and Amination Strategies for N-Substituted Propionic Acids

Direct alkylation provides an alternative pathway. This strategy involves the reaction of N-methyl-m-toluidine with a 3-halopropionic acid derivative, such as ethyl 3-bromopropionate. The reaction forms the crucial C-N bond through nucleophilic substitution. Such N-alkylation reactions can be performed using various bases and solvents, including the use of ionic liquids to promote efficiency. organic-chemistry.org A subsequent hydrolysis step is required if an ester of the halo-acid is used. A facile, one-step method for the selective N-alkylation of β-alanine has been reported, which avoids complex protection-deprotection steps by using a mixed-solvent system. nih.govacs.org

Reductive amination is another versatile strategy. This "one-pot" reaction can, in principle, be applied by reacting 3-oxopropanoic acid (malonic semialdehyde) with N-methyl-m-toluidine in the presence of a suitable reducing agent. A more common approach involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced in situ. wikipedia.org For this specific target, the reaction could involve N-methylation of 3-amino-3-(m-tolyl)propionic acid. chemicalbook.com Reductive amination procedures often employ mild reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride, which are selective for the iminium ion over the carbonyl starting material. organic-chemistry.orgrit.edu

Advanced Catalytic Systems for N-Arylation of Amino Acid Derivatives

Modern synthetic chemistry offers powerful tools for forming carbon-nitrogen bonds through cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a key method for N-arylation. To synthesize this compound via this route, one could couple a β-alanine ester (e.g., ethyl 3-aminopropanoate) with an m-tolyl halide (e.g., 3-bromotoluene or 3-iodotoluene). This would be followed by N-methylation of the secondary amine and subsequent ester hydrolysis. While much of the literature focuses on α-amino acids, the principles are applicable to β-amino acids. researchgate.net Copper-catalyzed N-arylation (Ullmann condensation) represents an older but still viable alternative, which has seen renewed interest with the development of new ligand systems that allow for milder reaction conditions. acs.org

Biocatalytic and Chemoenzymatic Synthesis of N-Arylated Amino Acids

Biocatalysis offers an environmentally friendly and highly selective alternative to conventional chemical synthesis. Enzymes operate under mild conditions and can provide access to chiral molecules with high enantiomeric purity, which is a significant advantage over most conventional methods that produce racemic mixtures. nih.gov

Enzyme-Catalyzed Conjugate Addition Reactions for Chiral Amino Acids

The enzymatic equivalent of the aza-Michael addition can be used to synthesize chiral N-arylated amino acids. nih.gov Certain enzymes, such as ammonia lyases and aminomutases, can catalyze the addition of amines to α,β-unsaturated systems. For instance, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has demonstrated a broad substrate scope, enabling the addition of various arylamines to fumarate to produce N-arylated aspartic acids with high conversion and excellent enantiomeric excess (>99% ee). acs.orgscispace.comrug.nl Although aromatic amines can be challenging substrates due to their lower nucleophilicity, this enzymatic approach highlights a powerful strategy for regio- and stereoselective hydroamination. scispace.com While direct application to N-methyl-m-toluidine and acrylic acid is not explicitly documented, the principle demonstrates the potential of enzyme-catalyzed conjugate additions for creating chiral N-aryl amino acids.

Table 2: EDDS Lyase-Catalyzed Synthesis of (S)-N-Arylated Aspartic Acids

| Arylamine Substrate | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| Aniline (B41778) | >99 | 85 | >99 | scispace.com |

| 3-Fluoroaniline | >99 | 82 | >99 | scispace.com |

| 3-Methoxyaniline | >99 | 78 | >99 | scispace.com |

| 3-Methylaniline (m-toluidine) | >99 | 81 | >99 | scispace.com |

Reductive Amination Pathways for Stereoselective Amino Acid Synthesis

Enzymatic reductive amination is a cornerstone of chiral amine and amino acid synthesis. researchgate.net This pathway typically uses amine dehydrogenases or transaminases (aminotransferases). A transaminase could catalyze the transfer of an amino group from a donor molecule (like alanine (B10760859) or aspartate) to a keto-acid precursor, such as 3-oxo-3-(m-tolyl)propanoic acid, to yield 3-amino-3-(m-tolyl)propionic acid stereoselectively. A subsequent chemical N-methylation step would be required to complete the synthesis. Alternatively, some dehydrogenase enzymes can directly catalyze the reductive amination of a keto acid with ammonia to produce an amino acid. wikipedia.org The use of biocatalysts like imine reductases is also an area of active research, offering high selectivity in the reduction of chiral amines, a crucial factor in pharmaceutical synthesis. wikipedia.orgjst.go.jp

Enzymatic Dynamic Resolution in Chiral Synthesis

The synthesis of enantiomerically pure chiral compounds is a significant challenge in organic chemistry. Dynamic Kinetic Resolution (DKR) is a powerful technique that overcomes the inherent 50% maximum yield limitation of classical kinetic resolution. acs.org In a DKR process, a chiral catalyst selectively reacts with one enantiomer of a racemic starting material, while the unreacted enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemic mixture into a single, enantiopure product. acs.org

For the chiral synthesis of β-amino acids and their derivatives, chemoenzymatic DKR methods are particularly effective. These processes often couple the high stereoselectivity of enzymes with a compatible chemical or enzymatic racemization catalyst. While specific studies on the enzymatic dynamic resolution of this compound are not detailed in available literature, the principles have been broadly applied to structurally similar β-amino acid derivatives. u-szeged.hu

Commonly employed enzymes for the resolution of amino acids include lipases and transaminases. For instance, lipase-catalyzed N-acylation is a well-established method for resolving racemic β-amino esters. u-szeged.hu In a potential DKR setup for a derivative of this compound (e.g., its ester), a lipase could selectively acylate one enantiomer. Simultaneously, a racemization catalyst would convert the remaining unreacted enantiomer back into the racemate, continually feeding the enzymatic process. Another approach involves the use of ω-transaminases for the DKR of β-keto esters to produce chiral β-amino esters with high yield and stereoselectivity. acs.org

The successful implementation of DKR for a specific substrate like this compound would depend on identifying a suitable enzyme that exhibits high enantioselectivity and a compatible racemization method that does not deactivate the enzyme.

Table 1: Key Aspects of Enzymatic Dynamic Kinetic Resolution (DKR)

| Feature | Description | Relevance to β-Amino Acids |

| Principle | Combines enzymatic kinetic resolution with in-situ racemization of the substrate. | Allows for the synthesis of enantiopure β-amino acids from racemic precursors with yields exceeding 50%. |

| Enzymes Used | Lipases, Proteases, ω-Transaminases. | These enzymes are known to catalyze stereoselective transformations (e.g., acylation, hydrolysis, amination) on β-amino acid derivatives. acs.orgu-szeged.hu |

| Racemization | Can be achieved through chemical catalysts (e.g., bases, transition metals) or other enzymes (racemases). | The choice of racemization conditions must be compatible with the stability and activity of the primary resolving enzyme. |

| Theoretical Yield | Up to 100%. | Represents a significant advantage in efficiency and atom economy over standard kinetic resolution. acs.org |

Solid-Phase Synthetic Strategies for N-Substituted β-Aminopropionic Acid Oligomers

N-substituted β-aminopropionic acids, such as this compound, are valuable monomers for the synthesis of β-peptoids. These oligomers are structural isomers of peptides with the side chain attached to the backbone nitrogen atom rather than the α-carbon. acs.orgnih.gov This modification imparts unique properties, including resistance to proteolytic degradation. u-szeged.hu A robust solid-phase organic synthesis (SPOS) method has been developed for the preparation of these β-peptoid oligomers, which is well-suited for creating combinatorial libraries. acs.orgacs.org

The synthesis begins with an acrylate moiety attached to a solid support, such as a polymer resin. The core of the monomer incorporation cycle involves a two-step sequence: Michael addition followed by acylation. acs.org

Michael Addition: The resin-bound acrylate is treated with an excess of a primary amine, which undergoes a conjugate addition to afford the N-substituted β-alanine derivative attached to the resin. Using an excess of the amine is crucial to minimize the formation of bis-addition side products. acs.org For a monomer like this compound, this step would be the initial reaction where N-methyl-m-toluidine is added to the resin-bound acrylate.

Acylation and Iteration: To extend the oligomer chain, the newly introduced secondary amine on the resin is acylated with acryloyl chloride. This regenerates a terminal acrylamide group, which is then ready for a subsequent Michael addition with another amine, thereby adding the next monomer unit to the chain. acs.org

This iterative sequence of Michael addition and acylation allows for the controlled, stepwise assembly of β-peptoid oligomers. The progress of the synthesis can be monitored using techniques like single-bead FT-IR microspectroscopy. acs.org Upon completion of the synthesis, the final oligomer is cleaved from the solid support. This solid-phase approach offers significant advantages over solution-phase methods, including simplified purification and the potential for automation and library synthesis. acs.org

Table 2: Solid-Phase Synthesis Cycle for β-Peptoid Oligomers

| Step | Reaction | Purpose | Key Reagents |

| 1 | Loading | Attachment of the initial acrylate unit to the solid support. | Polymer resin, 4-(benzyloxy)benzyl acrylate |

| 2 | Michael Addition | Incorporation of the N-substituted monomer unit. | Primary amine (e.g., N-methyl-m-toluidine) |

| 3 | Acylation | Activation for the next monomer addition. | Acryloyl chloride |

| 4 | Iteration | Repetition of steps 2 and 3 to extend the oligomer chain. | Various primary amines |

| 5 | Cleavage | Release of the final β-peptoid oligomer from the resin. | Cleavage cocktail (e.g., trifluoroacetic acid) |

Preparative-Scale Synthesis Considerations and Yield Optimization

The preparative-scale synthesis of this compound most commonly relies on the Michael addition of N-methyl-m-toluidine to an acrylic acid derivative. While conceptually straightforward, scaling this reaction from the laboratory bench to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and high yield.

A common industrial approach involves the reaction of the amine with an acrylate ester, followed by hydrolysis to yield the final carboxylic acid. google.com Key parameters that must be optimized include reaction temperature, solvent, stoichiometry, and catalyst choice. The Michael addition is an exothermic reaction, and efficient heat management is critical on a larger scale to prevent runaway reactions and the formation of byproducts.

Yield optimization focuses on maximizing the formation of the desired mono-addition product while minimizing side reactions. A primary competing reaction is the bis-addition, where a second molecule of the acrylate reacts with the secondary amine product. This can be suppressed by carefully controlling the stoichiometry, often by using a slight excess of the amine, and maintaining a low reaction temperature. acs.org The choice of solvent can also influence reaction rates and selectivity.

Purification is another major consideration in preparative-scale synthesis. After the reaction, the product must be isolated from unreacted starting materials, byproducts, and the solvent. For the hydrochloride salt of a similar compound, 3-[(N-methyl-N-pentyl)amino]propionic acid, an industrial preparation method involves reaction in formic acid and formaldehyde followed by hydrolysis with hydrochloric acid, which yields the product as a solid that can be isolated by filtration. google.com This approach combines the N-alkylation and hydrolysis steps and simplifies purification by directly crystallizing the salt.

Table 3: Factors for Yield Optimization in Preparative-Scale Synthesis

| Parameter | Consideration | Impact on Yield and Purity |

| Stoichiometry | The molar ratio of N-methyl-m-toluidine to the acrylate. | Using an excess of the amine can minimize the formation of the bis-addition byproduct, thus increasing the yield of the desired product. acs.org |

| Temperature Control | Michael additions are often exothermic. | Proper heat dissipation prevents runaway reactions and reduces the rate of side reactions, improving selectivity and safety. |

| Solvent Selection | The choice of solvent affects reactant solubility and reaction rate. | An appropriate solvent ensures a homogeneous reaction mixture and can influence the reaction pathway, enhancing the desired product formation. |

| Catalyst | The reaction can be run neat or with acid/base catalysis. | A catalyst can increase the reaction rate, allowing for lower temperatures and shorter reaction times, which can improve the overall yield by reducing degradation. |

| Purification Method | Isolation of the final product. | Efficient purification (e.g., crystallization, distillation, chromatography) is crucial for achieving high purity. Direct crystallization of a salt form can simplify the process. google.com |

Chemical Reactivity and Transformation Studies of 3 Methyl M Tolyl Amino Propionic Acid

Oxidative and Reductive Transformations of Functional Groups

The functional groups within 3-(Methyl-m-tolyl-amino)-propionic acid present several potential sites for oxidative and reductive transformations. The tertiary amine and the N-methyl group are susceptible to oxidation, while the carboxylic acid can undergo reduction.

Oxidative Transformations:

The tertiary amine center can be oxidized to form an N-oxide. The N-methyl group is also a potential site for oxidation, which could lead to the corresponding N-formyl derivative. researchgate.net The metabolic N-oxidation of arylamines is a known process and can lead to the formation of N-hydroxy arylamines. nih.govnih.gov The aromatic ring, being activated by the amino group, could also undergo oxidation under strong oxidizing conditions, potentially leading to ring-opening or the formation of quinone-like structures. However, the carboxylic acid group is generally resistant to further oxidation.

Reductive Transformations:

The carboxylic acid moiety is the primary site for reduction. It can be reduced to the corresponding primary alcohol, 3-(Methyl-m-tolyl-amino)-propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH4). Milder reducing agents, such as boranes, could also be employed. Biocatalytic methods using enzymes like imine reductases (IREDs) have been used for the reductive amination of α-ketoesters to produce N-substituted α-amino esters, suggesting the potential for enzymatic reductions in similar systems. nih.govnih.govresearchgate.net

Interactive Table: Potential Oxidative and Reductive Transformations

| Functional Group | Transformation | Product Type | Reagents/Conditions |

|---|---|---|---|

| Tertiary Amine | N-oxidation | N-oxide | Peroxy acids (e.g., m-CPBA) |

| N-Methyl Group | Oxidation | N-formyl derivative | Copper/TEMPO/O2 |

| Carboxylic Acid | Reduction | Primary alcohol | LiAlH4, boranes |

Nucleophilic and Electrophilic Substitution Reactions at the Nitrogen Center

The nitrogen atom in this compound, being a tertiary amine, possesses a lone pair of electrons, rendering it nucleophilic.

Nucleophilic Character of Nitrogen:

The nitrogen atom can react with electrophiles. For instance, it can be alkylated by reacting with alkyl halides, leading to the formation of a quaternary ammonium salt. youtube.com This reaction, however, can be difficult to control and may lead to multiple substitutions if primary or secondary amines are used. youtube.com The nucleophilicity of the nitrogen is influenced by the electronic effects of the attached groups. The aryl group, being electron-withdrawing, slightly reduces the nucleophilicity of the nitrogen compared to a trialkylamine. N-arylation of amino acid esters has been achieved using diaryliodonium salts in a transition metal-free approach. nih.gov

Electrophilic Substitution on the Aromatic Ring:

The aromatic ring of the m-tolyl group is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the two substituents on the ring, the methyl group (-CH3) and the N-methyl-N-(2-carboxyethyl)amino group, will determine the position of substitution. The methyl group is an ortho-, para-director and an activating group. The amino group is also a strong activating group and an ortho-, para-director. pearson.com The combined effect of these two groups will direct incoming electrophiles primarily to the positions ortho and para to the amino group, and ortho to the methyl group.

Interactive Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile (E+) | Major Product(s) |

|---|---|

| Nitration (NO2+) | Substitution at positions 2, 4, and 6 of the tolyl ring |

| Halogenation (Br+, Cl+) | Substitution at positions 2, 4, and 6 of the tolyl ring |

| Friedel-Crafts Alkylation/Acylation | Substitution at positions 2, 4, and 6 of the tolyl ring |

Radical Reactions and Hydrogen Abstraction Processes in N-Substituted Amino Acid Derivatives

Radical reactions involving N-substituted amino acids can be initiated at several positions. The generation of α-amino radicals is a key process in the functionalization of amines.

Photoredox catalysis has been shown to be an effective method for generating α-amino radicals from N-aryl tertiary amines. nih.gov This typically involves a single-electron oxidation of the amine to form a radical cation, followed by deprotonation at the α-carbon to yield the α-amino radical. nih.gov In the case of this compound, hydrogen abstraction could potentially occur at the carbon alpha to the nitrogen (within the propionic acid chain) or at the N-methyl group.

Once formed, these radical intermediates can participate in a variety of reactions, such as couplings with other radicals or additions to unsaturated systems. nih.gov For instance, the coupling of photoredox-generated α-amino radicals with vinyl sulfones has been used to synthesize allylic amines. nih.gov

Acid-Base Equilibria and Dissociation Behavior of the Carboxylic Acid Moiety

This compound is an amphoteric molecule, containing both a basic tertiary amine group and an acidic carboxylic acid group.

Dissociation of the Carboxylic Acid:

Basicity of the Tertiary Amine:

The tertiary nitrogen atom has a lone pair of electrons and can accept a proton, acting as a Brønsted-Lowry base. The basicity of the amine is influenced by the electronic nature of its substituents. The aryl group is electron-withdrawing, which generally decreases the basicity of the amine compared to alkylamines. The pKa of the conjugate acid of m-toluidine is around 4.7, which can be a reference point for the basicity of the nitrogen in the target molecule. wikipedia.org

Interactive Table: Estimated Acid-Base Properties

| Functional Group | Property | Estimated pKa |

|---|---|---|

| Carboxylic Acid | Acidity | ~3.6 - 4.0 |

| Tertiary Amine (conjugate acid) | Basicity | ~4.5 - 5.0 |

Investigation of Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies on reactions involving this compound are scarce. However, general principles of reaction kinetics for the transformations discussed in the preceding sections can be outlined.

The kinetics of nucleophilic substitution reactions at the nitrogen center would likely follow second-order kinetics, depending on the concentrations of both the amine and the electrophile. For electrophilic aromatic substitution, the reaction rate is dependent on the concentration of the aromatic substrate and the electrophile, and the reaction proceeds through a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

Kinetic studies of enzymatic reactions involving amino acid derivatives often follow Michaelis-Menten kinetics, where the reaction rate is dependent on the substrate concentration and the enzyme's catalytic efficiency. azom.com Should this compound be a substrate for an enzyme, its transformation would be expected to follow such a kinetic model.

The study of reaction kinetics can be performed using various analytical techniques, such as NMR spectroscopy, to monitor the change in concentration of reactants and products over time. azom.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methyl M Tolyl Amino Propionic Acid

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique molecular fingerprint.

For a molecule like 3-(Methyl-m-tolyl-amino)-propionic acid, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The carboxylic acid group would be identifiable by a very broad O-H stretching band, typically observed in the range of 2500–3300 cm⁻¹, which often overlaps with the C-H stretching vibrations. namiki-s.co.jp The carbonyl (C=O) stretch of the carboxylic acid would produce a strong, sharp peak around 1700-1730 cm⁻¹. namiki-s.co.jp

The tertiary amine group (N-CH₃) and the aromatic ring also produce distinct signals. The C-N stretching vibration of the tertiary amine would likely appear in the 1250-1020 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations within the tolyl ring would give rise to several peaks in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (meta-substitution) would also influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending bands in the 900-675 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1730 |

| Alkyl | C-H Stretch | 2850-2960 |

| Aromatic | C-H Stretch | 3000-3100 |

| Aromatic | C=C Stretch | 1450-1600 |

| Tertiary Amine | C-N Stretch | 1020-1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity and environment of each atom can be determined.

For this compound, the ¹H NMR spectrum would provide a wealth of structural information. The protons of the tolyl methyl group would likely appear as a singlet around 2.3 ppm. The N-methyl protons would also be a singlet, expected in the region of 2.8-3.0 ppm. The methylene (B1212753) protons of the propionic acid chain (-CH₂-CH₂-) would present as two distinct multiplets, likely triplets, with chemical shifts influenced by the adjacent amino and carboxyl groups. The aromatic protons on the m-tolyl ring would appear in the aromatic region (typically 6.5-8.0 ppm), with their specific chemical shifts and splitting patterns being indicative of the meta-substitution. The carboxylic acid proton is often a broad singlet at a downfield chemical shift, typically above 10 ppm, and its signal may be exchangeable with deuterium (B1214612) oxide (D₂O). namiki-s.co.jp

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a distinct signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found at a highly deshielded position, typically in the range of 170-180 ppm. The aromatic carbons would resonate in the 110-150 ppm region, with the carbon attached to the nitrogen atom being influenced by its electronegativity. The carbons of the propionic acid chain and the methyl groups would appear at upfield chemical shifts.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | >10 | broad singlet |

| Aromatic-H | 6.5-7.5 | multiplet |

| -N-CH₂- | ~3.5 | triplet |

| -CH₂-COOH | ~2.6 | triplet |

| m-tolyl-CH₃ | ~2.3 | singlet |

| N-CH₃ | ~2.9 | singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -COOH | 170-180 |

| Aromatic C (quaternary) | 130-150 |

| Aromatic C-H | 110-130 |

| -N-CH₂- | 40-50 |

| -CH₂-COOH | 30-40 |

| m-tolyl-CH₃ | ~21 |

| N-CH₃ | ~40 |

X-ray Crystallography for Solid-State Molecular Structure and Supramolecular Interactions

Hirshfeld Surface Analysis and Intermolecular Bonding Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. rsc.orgmdpi.comnih.govmdpi.com By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts, which represent hydrogen bonds and other non-covalent interactions, can be identified and analyzed.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation pattern. For this compound, with a molecular formula of C₁₁H₁₅NO₂, the expected exact mass would be approximately 193.1103 g/mol . avantorsciences.com

Upon ionization in the mass spectrometer, the molecule would form a molecular ion peak (M⁺) corresponding to this mass. The subsequent fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the cleavage of the propionic acid chain. Common fragmentation pathways for similar compounds include the cleavage of the C-C bond alpha to the nitrogen atom and the tolyl ring. The analysis of the m/z (mass-to-charge ratio) values of the fragment ions would help to confirm the proposed structure. While specific fragmentation data for this compound is not available, commercial suppliers indicate that LC-MS data can be obtained. bldpharm.com

Table 4: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₁₁H₁₅NO₂]⁺ | 193 |

| [M - COOH]⁺ | [C₁₀H₁₅N]⁺ | 148 |

| [C₇H₈N]⁺ | [CH₃-C₆H₄-NH-CH₃]⁺ | 122 |

| [C₇H₇]⁺ | [Tropylium ion from tolyl group] | 91 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule.

For this compound, the primary chromophore is the substituted benzene ring (tolyl group). The presence of the amino group and the methyl group on the aromatic ring will influence the position and intensity of the absorption bands. Typically, substituted benzenes exhibit a strong absorption band (E-band) around 200-220 nm and a weaker band (B-band) in the 250-280 nm region, which arises from π → π* transitions. The specific λ_max values and molar absorptivities would be sensitive to the solvent used for the analysis.

Chromatographic Techniques for Purity Assessment and Separation Science

The assessment of purity and the separation of this compound from reaction mixtures and potential impurities are critical steps in its synthesis and characterization. Chromatographic techniques are central to achieving high purity and for the analytical determination of the compound. The selection of a specific chromatographic method depends on the scale of the separation, the nature of the impurities, and the analytical requirements. Given the structure of this compound, which contains a carboxylic acid group, a tertiary amine, and an aromatic ring, a variety of chromatographic methods can be employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of non-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for determining the purity of synthesized batches and for isolating the compound.

Detailed Research Findings: While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for structurally similar compounds, such as β-alanine and other N-aryl-β-alanine derivatives, provide a strong basis for developing effective analytical protocols. For instance, a method for determining free arginine, glutamine, and β-alanine in nutritional products utilizes derivatization with 9-fluorenylmethoxycarbonyl (FMOC) followed by reversed-phase HPLC with fluorescence detection. researchgate.net This approach offers high sensitivity and selectivity. researchgate.net Methods for underivatized amino acids often use reversed-phase columns with aqueous-organic mobile phases, sometimes with ion-pairing agents to improve retention and peak shape of these polar molecules. nih.govjocpr.comsielc.com For N-acyl alanine (B10760859) methyl esters, which share some structural similarities, purification has been achieved using column chromatography on silica (B1680970) gel with a pentane/ethyl acetate (B1210297) mobile phase. nih.gov

The zwitterionic nature of amino acids can present challenges in their separation, often necessitating derivatization to achieve good chromatographic performance. nih.gov However, methods for underivatized amino acids have been developed, often employing hydrophilic interaction liquid chromatography (HILIC) or specific pH conditions and buffer systems in reversed-phase chromatography. jocpr.com

Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Condition 1: Reversed-Phase | Condition 2: Reversed-Phase with Derivatization | Condition 3: HILIC |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | HILIC (e.g., 150 mm x 2.1 mm, 3 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: Phosphate buffer (pH 7.4)B: Acetonitrile | A: Acetonitrile with 0.1% Formic acidB: Water with 0.1% Formic acid |

| Gradient | 10-90% B over 20 min | 20-80% B over 15 min | 95-70% A over 15 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.3 mL/min |

| Detection | UV at 254 nm and 280 nm | Fluorescence (Ex: 266 nm, Em: 305 nm for FMOC) | UV at 210 nm |

| Derivatizing Agent | None | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | None |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring reaction progress, identifying compounds, and determining the purity of a sample. For this compound, TLC can quickly provide qualitative information about the presence of starting materials, intermediates, and the final product.

Detailed Research Findings: TLC is a fundamental technique for the separation and identification of amino acids and their derivatives. researchgate.net The choice of the stationary phase, typically silica gel or cellulose, and the mobile phase is crucial for achieving good separation. researchgate.netyoutube.com For amino acids, a common mobile phase is a mixture of n-butanol, acetic acid, and water, which can effectively separate compounds based on their polarity. amrita.edu Visualization of the spots on a TLC plate for compounds like this compound can be achieved under UV light due to the aromatic tolyl group. For compounds without a strong chromophore, a staining agent such as ninhydrin (B49086) can be used, which reacts with primary and secondary amines to produce a colored spot, although the tertiary amine in the target compound would not react. youtube.comamrita.edu

Interactive Data Table: Illustrative TLC Systems for this compound

| Parameter | System 1: Normal Phase | System 2: Reversed-Phase |

| Stationary Phase | Silica Gel 60 F254 | RP-18 F254s |

| Mobile Phase | n-Butanol: Acetic Acid: Water (12:3:5) | Methanol: Water (1:1) |

| Detection | UV light (254 nm) | UV light (254 nm) |

| Expected Rf | Lower to mid-range | Mid to high-range |

| Application | Monitoring reaction progress | Purity check of final product |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For a compound like this compound, which has a relatively high boiling point and is a zwitterionic solid at room temperature, direct analysis by GC is challenging. Therefore, derivatization is typically required to convert the non-volatile amino acid into a more volatile and thermally stable derivative.

Detailed Research Findings: The analysis of aromatic amines and amino acids by GC often involves derivatization to improve volatility and chromatographic behavior. nih.govnih.gov For example, aromatic amines can be derivatized to their pentafluoropropionamide (B1346557) derivatives for sensitive GC-MS analysis. nih.gov For β-alanine, derivatization is also a common strategy for its determination in various matrices by GC-MS. sigmaaldrich.com The carboxylic acid and amine functional groups in this compound can be simultaneously derivatized, for example, through esterification of the carboxylic acid and acylation of the amine, to produce a less polar and more volatile compound suitable for GC analysis.

Interactive Data Table: Potential GC Derivatization and Analysis Parameters

| Parameter | Method: GC-MS after Derivatization |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction | Silylation of the carboxylic acid and amine groups |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Detection | Mass Spectrometry (MS) |

| Expected Outcome | A sharp peak for the derivatized compound with a characteristic mass spectrum |

Applications and Material Science Perspectives of N Substituted Propionic Acid Derivatives

Role as Chemical Building Blocks in Complex Organic Synthesis

N-substituted propionic acid derivatives are valuable intermediates in organic synthesis. Their bifunctional nature, possessing both a carboxylic acid and a secondary amine, allows them to serve as versatile scaffolds for constructing more complex molecules. Amino acid methyl esters, for example, are crucial intermediates in peptide synthesis, medicinal chemistry, and the development of polymer materials. mdpi.com The synthesis of these esters can be achieved through various methods, including the use of trimethylchlorosilane in methanol, which offers a convenient and high-yield route for a wide range of amino acids. mdpi.com

The general class of aryl propionic acid derivatives is well-established in medicinal chemistry, forming the basis for numerous pharmaceuticals. researchgate.net The synthesis of these compounds often involves multi-step processes where propionic acid synthons are key. For instance, processes have been developed for producing disubstituted propionic acid derivatives that act as intermediates for α-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs). google.com

Given its structure, 3-(Methyl-m-tolyl-amino)-propionic acid can be envisioned as a key building block. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, while the N-methyl-m-toluidine moiety offers a site for further aromatic substitution or modification. This dual reactivity makes it a candidate for creating diverse molecular architectures.

Interactive Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reagent/Condition | Product Type | Potential Application |

| Carboxylic Acid | Methanol, TMSCl | Methyl Ester | Intermediate for peptide synthesis |

| Carboxylic Acid | Amine, Coupling Agent | Amide | Bioactive molecule synthesis |

| Carboxylic Acid | Thionyl Chloride | Acid Chloride | Reactive intermediate |

| Aromatic Ring | Electrophilic Reagent | Substituted Aryl | Tuning electronic/steric properties |

Development of Peptide and Peptidomimetic Scaffolds

A significant area of interest is the incorporation of β-amino acids into peptide chains to create peptidomimetics. acs.org Unlike their α-amino acid counterparts, β-amino acids introduce an extra carbon atom into the peptide backbone. This modification can induce unique secondary structures, such as helices and turns, and, crucially, often imparts resistance to enzymatic degradation by proteases. acs.org The construction of bioactive peptides using β-amino acid patterns is a promising strategy in medicinal chemistry to develop analogues with enhanced stability and modulated conformational dynamics. acs.org

Mono- and dipeptide derivatives of certain pharmaceutical compounds have been synthesized using β-alanine and other amino acid derivatives to create prodrugs with improved chemical stability and bioavailability. nih.gov The synthesis can utilize amino acid N-carboxy anhydrides for efficient peptide bond formation. nih.gov

The structure of this compound, with its N-aryl and N-alkyl substitutions, is particularly noteworthy. When integrated into a peptide backbone, the tolyl group would act as a bulky side chain, potentially influencing the folding of the peptide into specific, stable conformations. The N-methyl group prevents the formation of a hydrogen bond at the nitrogen atom, further constraining the peptide's conformational possibilities. These features could be exploited to design peptidomimetics that mimic the structure of protein loops or helical domains, making them valuable tools for inhibiting protein-protein interactions.

Advanced Materials Development and Surface Engineering Applications

N-substituted propionic acid derivatives have found applications in the field of materials science, particularly in the functionalization of surfaces and the creation of novel polymers. For example, pyrrole-N-propionic acid has been used to coat tungsten disulfide nanotubes. nih.gov In this application, the carboxylic acid group facilitates the grafting of the monomer onto the nanotube surface, creating anchor points for in-situ polymerization. This results in a polycarboxylated coating that can be used to link other biological or medicinal molecules, transforming the material into a thermoresponsive drug delivery system. nih.gov

Similarly, polyester (B1180765) dendrimers, known for their biocompatibility and biodegradability, have been constructed using propionic acid-based monomers like 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). acs.org These dendrimers can be functionalized with amino groups (such as β-alanine) to create cationic systems with potent antibacterial properties. The distribution of charge and the hydrolytically degradable ester linkages are key features for their efficacy and safety. acs.org

Extrapolating from these examples, this compound could be used as a functional monomer or surface modification agent. Its carboxylic acid could anchor the molecule to metal oxide or other surfaces, while the N-methyl-m-tolyl group would present a hydrophobic and sterically bulky interface. This could be used to alter the wetting properties of a surface, create specific binding sites, or act as a spacer in the construction of more complex material architectures.

Exploration in Prebiotic Chemistry: Formation of Amino Acid Precursors

The study of prebiotic chemistry seeks to understand how the building blocks of life, such as amino acids, could have formed on the early Earth. Research has shown that amino acids and their derivatives can be synthesized under plausible prebiotic conditions from simpler molecules like aldehydes, cyanide, and ammonia, often in a water or formamide (B127407) solvent. nih.govacs.org Pathways such as the Strecker synthesis are considered important candidates for the prebiotic formation of amino acids. nih.gov

While the direct prebiotic synthesis of a relatively complex molecule like this compound is unlikely to have been a primary pathway, the formation of its simpler precursors falls within the realm of possibility. Studies have investigated the formation of various amino acid derivatives, including N-formylated versions, which are seen as plausible components of a prebiotic inventory. nih.gov The fundamental components needed to assemble amino acids (such as HCN, NH₃, and CH₂O) can be generated through various energetic processes, such as UV irradiation of atmospheric gases. acs.org The synthesis of amino acids is not limited to a single pathway, with formation in hydrothermal vents and delivery via meteorites also being major proposed sources. arxiv.org

The existence of this compound would presuppose the prebiotic availability of m-cresol (B1676322) and methylamine, followed by a series of reactions to form the final structure. While plausible, this represents a more complex synthetic route compared to the formation of simple proteinogenic amino acids.

Design of Novel Ligands for Metal Complexation

The carboxylic acid group of propionic acid and its derivatives is an excellent coordinating group for metal ions. The nitrogen atom of the amino group can also participate in coordination, making N-substituted amino acids potential bidentate or tridentate ligands. The specific nature of the substituents on the nitrogen atom and the carbon backbone influences the steric and electronic properties of the resulting metal complex, allowing for the fine-tuning of its stability, reactivity, and spectroscopic properties.

For example, N-carbamoyl-β-alanine amidohydrolase is a metalloenzyme that utilizes a metal cofactor (such as Zn²⁺ or Mn²⁺) to catalyze the decarbamoylation of N-carbamoyl-amino acids. nih.gov The substrate itself, an N-substituted β-amino acid, coordinates to the metal center during the catalytic cycle.

In this context, this compound could serve as a novel ligand. It could act as a bidentate ligand, coordinating to a metal center through the carboxylate oxygen atoms and the tertiary amine nitrogen atom. The bulky tolyl group would enforce a specific geometry around the metal center, potentially leading to complexes with unique catalytic or photophysical properties. The stability and coordination chemistry of such complexes would be a rich area for investigation in inorganic and coordination chemistry.

Interactive Table 2: Summary of Potential Applications

| Field | Specific Role of this compound | Rationale based on Analogues |

| Organic Synthesis | Versatile bifunctional building block | Aryl propionic acids are key pharmaceutical intermediates. researchgate.net |

| Peptidomimetics | Induce stable, non-natural peptide conformations | β-amino acids impart protease resistance and defined secondary structures. acs.org |

| Materials Science | Surface modification agent or functional monomer | N-substituted propionic acids are used for surface grafting and polymer synthesis. nih.gov |

| Prebiotic Chemistry | Complex, second-generation amino acid derivative | Simpler amino acid derivatives form from basic prebiotic feedstocks. nih.govacs.org |

| Coordination Chemistry | Bidentate ligand for novel metal complexes | Amino acids are effective ligands for creating functional metal complexes. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Methyl-m-tolyl-amino)-propionic acid, and what catalysts are typically employed?

- Methodological Answer : For structurally related arylpropionic acids (e.g., 3-(3-Methoxyphenyl)propionic acid), catalytic hydrogenation of unsaturated precursors using palladium on charcoal (Pd/C) under H₂ is a common approach . Alternative routes may involve coupling reactions between substituted anilines and propionic acid derivatives. Reaction optimization should include monitoring via TLC or HPLC, with purification by recrystallization or column chromatography.

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including ¹H, ¹³C, and 2D-COSY) are critical for structural confirmation . For purity assessment, reverse-phase HPLC with UV detection (e.g., at 254 nm) is recommended, as demonstrated for 3-(2,4-Dihydroxyphenyl)propionic acid . Differential scanning calorimetry (DSC) can determine thermal stability .

Q. How should researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Solubility parameters (δ) can be calculated using Hansen solubility principles or computational models (e.g., DFT-based methods) . Stability studies should include accelerated degradation tests under acidic/alkaline conditions, UV exposure, and elevated temperatures, followed by HPLC or LC-MS analysis to track decomposition products .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR shifts or MS fragmentation patterns) be resolved during characterization?

- Methodological Answer : Contradictions may arise from tautomerism, solvent effects, or impurities. Use deuterated solvents for NMR and compare experimental data with computational predictions (e.g., DFT-optimized structures and simulated spectra) . For mass spectrometry, perform tandem MS/MS to confirm fragmentation pathways .

Q. What strategies optimize the yield of this compound in catalytic hydrogenation reactions?

- Methodological Answer : Catalyst loading (5–10% Pd/C), H₂ pressure (1–3 atm), and temperature (25–50°C) are key variables. Monitor reaction progress via FT-IR for carbonyl group reduction. Post-reaction, catalyst removal via filtration and solvent evaporation under reduced pressure improves yield .

Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives for biological applications?

- Methodological Answer : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity, while molecular docking evaluates binding affinity to target proteins (e.g., enzymes or receptors). For example, solubility parameters and charge distribution modeled in DFT align with experimental data for phenylpropionic acid derivatives .

Q. What experimental controls are critical when studying this compound’s role in enzyme inhibition or metabolic pathways?

- Methodological Answer : Include negative controls (e.g., substrate-only and enzyme-only assays) and positive controls (e.g., known inhibitors like 3-(2,4-Dihydroxyphenyl)propionic acid in o-diphenolase assays) . Use kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition mechanisms.

Q. How do substituent variations (e.g., methoxy vs. hydroxy groups) impact the compound’s physicochemical and biological properties?

- Methodological Answer : Compare logP (lipophilicity), pKa, and hydrogen-bonding capacity via computational tools or experimental titration. For example, methoxy groups increase lipophilicity, while hydroxyl groups enhance solubility and metal-chelation potential, as seen in dihydroxy-phenylpropionic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.